tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate
Description
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 9-amino-1-azaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-8-13(15)7-4-6-10(13)14/h10H,4-9,14H2,1-3H3 |
InChI Key |
XVRVHDJIMVKBLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCC2N |
Origin of Product |
United States |
Preparation Methods
Formation of Imine Intermediate
- Starting from a suitable cyclic ketone or ester precursor, the reaction with benzylamine in toluene under reflux with a Dean–Stark apparatus facilitates water removal and drives imine formation.
- This step typically proceeds quantitatively, yielding imines that can be used directly in subsequent steps without purification.
Nucleophilic Addition Using Allylmagnesium Chloride
- The imine intermediate is dissolved in tetrahydrofuran (THF) and cooled to approximately −20 °C.
- Allylmagnesium chloride (2 M in THF) is added dropwise, maintaining the temperature below −15 °C to control reactivity.
- The reaction mixture is then allowed to warm to room temperature and stirred overnight to ensure complete conversion.
- Workup involves quenching with saturated ammonium chloride solution, separation of organic layers, drying, and solvent removal.
- The crude product is purified by vacuum distillation.
One-Pot Functional Group Transformations
- The allylated intermediate undergoes a sequence of transformations in one pot:
- Treatment with aqueous hydrobromic acid (40% aq HBr) to effect deprotection or functional group modification.
- Bromination using bromine (Br2).
- Neutralization with triethylamine (Et3N).
- This sequence is performed in dichloromethane (CH2Cl2) and is optimized for scale-up, providing high yields (>90%).
Reduction and Final Boc Protection
- The brominated intermediate is subjected to reduction using lithium aluminum hydride (LiAlH4) in THF at 0 °C, followed by stirring at room temperature for extended periods (up to 72 hours).
- Quenching is carefully done with water/THF mixtures to neutralize excess LiAlH4.
- The organic layer is dried and concentrated under reduced pressure.
- The residue is purified by vacuum distillation to yield the spirocyclic amine.
- Finally, the amino group is protected with tert-butoxycarbonyl (Boc) to afford tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Imine formation | Benzylamine, toluene, Dean–Stark | Reflux, 1 hour | ~Quantitative | Water removal drives reaction |
| Nucleophilic addition | Allylmagnesium chloride (2 M in THF) | −20 °C to RT | >90 | Controlled addition, overnight stir |
| One-pot functionalization | 40% aq HBr, Br2, Et3N in CH2Cl2 | Room temperature | >90 | Optimized for scale-up |
| Reduction | LiAlH4 in THF | 0 °C to RT, 72 h | High | Careful quenching required |
| Boc protection (final step) | Boc anhydride or equivalent | Standard | High | Protects amino group |
Research Findings and Optimization Notes
- The use of allylmagnesium chloride instead of allylmagnesium bromide improves accessibility and cost-effectiveness without compromising yield or purity.
- The one-pot sequence combining acid treatment, bromination, and neutralization simplifies the process and enhances scalability.
- Vacuum distillation is preferred for purification to avoid decomposition and to obtain high-purity spirocyclic amines.
- The Boc protection step is critical for stabilizing the amino functionality and facilitating further synthetic applications.
- Alternative synthetic routes involving unstable intermediates such as cyclopropanone are avoided due to instability; instead, stable tert-butyl esters are used as starting materials.
Summary Table of Key Intermediates and Analytical Data
| Compound | Description | Key Analytical Data (NMR, LCMS) |
|---|---|---|
| Imine intermediate | Formed from benzylamine and ketone | Quantitative yield, no purification needed |
| Allylated intermediate | Product of Grignard addition | 1H NMR: Multiplets consistent with spirocycle |
| Brominated intermediate | Post bromination | LCMS m/z consistent with expected molecular ion |
| Reduced spirocyclic amine | After LiAlH4 reduction | 1H NMR and 13C NMR confirm structure |
| This compound | Final Boc-protected product | Molecular weight 240.34 g/mol, confirmed by MS |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Products with different substituents replacing the amino group.
Scientific Research Applications
Chemistry: tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and other complex molecules.
Biology: In biological research, this compound can be used as a probe or ligand to study the interactions of spirocyclic structures with biological targets, such as enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic scaffold of this compound is structurally analogous to several derivatives, differing in substituent type, position, and core heteroatoms. Below is a detailed comparison:
Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
